![molecular formula C16H13Cl2N3O2 B3036990 6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole CAS No. 400088-69-9](/img/structure/B3036990.png)
6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole
Overview
Description
6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C16H13Cl2N3O2 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
- The structural parameters and spectroscopic characterization of compounds closely related to 6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazole have been extensively studied using DFT and TD-DFT/PCM calculations. These studies provide insights into the molecular structure, NLO properties, and electronic interactions of such compounds (Wazzan et al., 2016).
Synthesis and Theoretical Characterization
- Research has been conducted on the synthesis, spectral characterization, and theoretical analysis of benzimidazole derivatives. These studies are crucial for understanding the molecular geometry, electronic structure, and charge distributions, which can be applied in various scientific fields (Gürbüz et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives have shown potential as corrosion inhibitors. A study focused on the inhibitory properties of these derivatives for carbon steel in acidic solutions, using electrochemical methods for evaluation. This application is significant in material science and engineering (Rouifi et al., 2020).
Antimicrobial Activity
- Some benzimidazole derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi. This research is crucial for the development of new antimicrobial agents and can have significant implications in the field of medicine and pharmacology (Reddy et al., 2010).
Magnetic Properties in Organic Materials
- The study of nitroxide radicals related to benzimidazole derivatives has provided insights into the hydrogen bond donors and acceptors, magnetic behavior, and electronic exchange mechanisms in organic magnetic materials. Such research is fundamental in the field of materials science, particularly in the development of magnetic organic materials (Ferrer et al., 2001).
properties
IUPAC Name |
[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl] N,N-dimethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-20(2)16(22)23-21-14-9-12(18)7-8-13(14)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDYXAYTXCZAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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